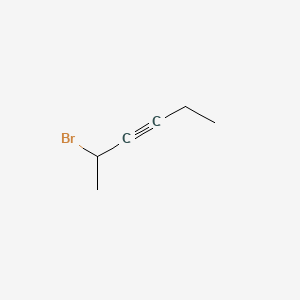

2-Bromohex-3-yne

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromohex-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVSOEBLJVJTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694905 | |

| Record name | 2-Bromohex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-48-8 | |

| Record name | 2-Bromohex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromohex 3 Yne and Its Precursors

Regioselective Bromination Strategies for Alkyne Derivatives

Regioselectivity in the bromination of alkynes dictates the specific carbon atom to which the bromine atom is attached. While direct bromination of a symmetric alkyne like hex-3-yne is straightforward, it does not yield 2-bromohex-3-yne. Instead, these methods are more relevant for producing di- or tetra-halogenated precursors or understanding side reactions.

Electrophilic addition of bromine to alkynes is a fundamental reaction that typically proceeds through a cyclic bromonium ion intermediate. When one equivalent of a halogenating agent like molecular bromine (Br₂) is added to an internal alkyne, the reaction generally yields a trans-dihaloalkene. The use of two or more equivalents leads to a tetrahaloalkane.

N-Bromosuccinimide (NBS) is another common reagent for electrophilic bromination and can be used as a source for the bromonium ion. In the context of synthesizing precursors, these reactions are well-understood but offer limited utility for the direct, regioselective synthesis of a mono-bromoalkyne like this compound from a simple alkyne. The reaction of hex-3-yne, for instance, would not introduce a bromine at the C-2 position.

Table 1: Electrophilic Bromination Agents for Internal Alkynes

| Reagent | Typical Product (with 1 equivalent) | Mechanism Intermediate | Stereochemistry |

|---|---|---|---|

| Molecular Bromine (Br₂) | trans-3,4-Dibromohex-3-ene | Cyclic Bromonium Ion | Anti-addition |

| N-Bromosuccinimide (NBS) | trans-3,4-Dibromohex-3-ene | Cyclic Bromonium Ion | Anti-addition |

| Copper(II) Bromide (CuBr₂) | Dibromoalkene derivatives | Varies with conditions | Often a mix of syn and anti |

Radical addition of hydrogen bromide (HBr) to alkynes, initiated by peroxides or UV light, provides an alternative pathway for bromination. For terminal alkynes, this reaction proceeds with anti-Markovnikov regioselectivity, meaning the bromine atom adds to the less substituted carbon.

When applied to a symmetrical internal alkyne such as hex-3-yne, radical bromination would result in a mixture of (E)- and (Z)-3-bromohex-3-ene. This process involves a bromine radical adding to the alkyne to form the most stable vinyl radical intermediate. As with electrophilic methods, this approach is not suitable for the direct synthesis of this compound, as it does not functionalize the desired C-2 position.

Table 2: Radical Bromination Conditions for Alkynes

| Reagent System | Initiator | Regioselectivity (on Terminal Alkynes) | Typical Intermediate |

|---|---|---|---|

| HBr | Peroxides (e.g., AIBN, BPO) | Anti-Markovnikov | Vinyl Radical |

| HBr | UV Light (hν) | Anti-Markovnikov | Vinyl Radical |

| N-Bromosuccinimide (NBS) | Light or Radical Initiator | Allylic/Propargylic Bromination (on suitable substrates) | Allylic/Propargylic Radical |

Stereoselective Approaches to this compound Synthesis

The synthesis of an enantiomerically pure form of this compound hinges on controlling the configuration of the stereocenter at the C-2 position. The most effective strategy involves the asymmetric synthesis of a chiral precursor, hex-3-yn-2-ol, followed by stereospecific conversion of the hydroxyl group to a bromide.

The key to synthesizing chiral this compound is the preparation of its corresponding chiral alcohol, hex-3-yn-2-ol. This is commonly achieved through the enantioselective addition of a terminal alkyne to an aldehyde. organic-chemistry.orgorganic-chemistry.org Specifically, a metallated derivative of but-1-yne can be added to acetaldehyde (B116499) in the presence of a chiral catalyst.

A well-established method utilizes zinc triflate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine, to catalyze the reaction, affording the propargylic alcohol in high enantiomeric excess (ee). organic-chemistry.org Other catalytic systems, including those based on chiral BINOL ligands with titanium or indium, or chiral phosphoric acids with allenylboronates, have also proven effective for generating a wide range of chiral propargylic alcohols with high stereoselectivity. organic-chemistry.orgacs.orgnih.gov

Table 3: Catalytic Systems for Asymmetric Synthesis of Propargylic Alcohols

| Catalyst/Ligand System | Reactants | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne + Aldehyde | >95% organic-chemistry.org |

| Ti(OiPr)₄ / BINOL | Alkynylzinc + Aldehyde | High organic-chemistry.org |

| Chiral Phosphoric Acid | Allenylboronate + Aldehyde | Up to 98% nih.gov |

| In(III) / BINOL | Terminal Alkyne + Aldehyde | High organic-chemistry.org |

Once the enantiomerically enriched hex-3-yn-2-ol is obtained, the hydroxyl group must be replaced by bromine with a predictable stereochemical outcome. This transformation is typically achieved using reagents that favor an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which proceeds with inversion of configuration at the stereocenter.

Common reagents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). google.com By starting with a specific enantiomer of the alcohol (e.g., (R)-hex-3-yn-2-ol), the corresponding opposite enantiomer of the bromide ((S)-2-bromohex-3-yne) can be selectively synthesized. This control over the substitution mechanism is paramount for accessing a specific stereoisomer of the final product.

Table 4: Reagents for Stereospecific Conversion of Propargylic Alcohols to Bromides

| Reagent | Common Mechanism | Stereochemical Outcome |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Inversion of configuration |

| Carbon Tetrabromide / Triphenylphosphine (CBr₄/PPh₃) | Sₙ2 | Inversion of configuration |

| Thionyl Bromide (SOBr₂) | Sₙ2 or Sₙi | Inversion (with pyridine) or Retention (without) |

Multi-Component Reactions (MCRs) Incorporating Alkyne and Halogen Functionalities

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. organic-chemistry.orgfrontiersin.org This strategy offers significant advantages in terms of atom economy and step efficiency.

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCR design can be applied to construct similar propargylic structures. A hypothetical three-component reaction could involve an aldehyde (acetaldehyde), a terminal alkyne (but-1-yne), and a bromine source (e.g., a brominating agent compatible with the reaction conditions). Such a reaction would likely require a metal catalyst, such as copper or manganese, which are known to mediate the coupling of propargyl bromides and aldehydes. nih.gov The development of an enantioselective variant of such an MCR would represent a significant advancement, potentially allowing for the direct formation of chiral bromoalkynes from simple, achiral precursors in a single step.

Table 5: Hypothetical Multi-Component Synthesis of a this compound Scaffold

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Bond Formations |

|---|---|---|---|---|

| Acetaldehyde | But-1-yne | N-Bromosuccinimide (NBS) | Copper(I) or Manganese(0) | C-C, C-O, C-Br |

Catalytic Synthesis of this compound

Catalytic approaches offer efficient and selective routes to this compound, minimizing waste and allowing for the introduction of chirality. Both transition metal catalysis and organocatalysis have emerged as key strategies in this field.

Transition metal catalysis provides a versatile platform for the synthesis of this compound and its precursors. Palladium-catalyzed reactions, in particular, have been instrumental in the formation of the carbon skeleton and the introduction of the bromine atom. nih.govorganic-chemistry.orgrsc.org

One plausible pathway involves the coupling of a suitable alkyne and an alkyl halide, followed by a selective bromination step. For instance, a Negishi cross-coupling reaction could be employed to couple an organozinc reagent with a vinyl halide, followed by further transformations to yield the target molecule. nih.gov The use of palladium catalysts often allows for mild reaction conditions and broad functional group tolerance. nih.govrsc.org

Another approach is the direct bromoalkynylation of an alkene, although this is a more complex transformation. Research in the area of palladium-catalyzed bromoalkylation of alkynoates suggests the feasibility of such tandem reactions, which could be adapted for the synthesis of this compound. nih.gov The choice of ligands and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these transformations. nih.govdntb.gov.ua

Table 1: Representative Transition Metal-Catalyzed Reactions for Alkyne Synthesis

| Catalyst/Reagent | Substrates | Product Type | Yield (%) | Reference |

| Pd(TFA)₂ / Me-X | o-alkynylphenols | 3-Methylindoles | 84 | nih.gov |

| FeCl₃ / MgBr₂ | (Z)-alkenylboronate, propargyl bromide | (Z)-1,4-enyne | 95 | rsc.org |

| Pd₂(dba)₃ / PPh₃ | (E)-enol triflates | Internal alkynes | up to 92 | organic-chemistry.org |

The synthesis of enantiomerically enriched this compound, which possesses a chiral center at the carbon bearing the bromine atom, can be achieved through organocatalytic methods. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts for asymmetric halogenation reactions. rsc.orgresearchgate.net

An effective strategy would involve the asymmetric α-bromination of a suitable precursor ketone or aldehyde using a chiral organocatalyst. For example, a C2-symmetric diphenylpyrrolidine catalyst has been shown to afford α-brominated aldehydes in high enantiomeric excess. rsc.orgnih.gov This approach would establish the stereocenter prior to the formation of the alkyne.

Alternatively, the development of enantioselective catalytic methods for the direct functionalization of alkynes is an active area of research. ntnu.edu.tw Rhodium-catalyzed asymmetric hydroalkynylation of enamides has been reported for the synthesis of chiral propargyl amides, demonstrating the potential for creating chiral centers adjacent to a triple bond. nih.gov While not a direct bromination, this highlights the possibility of developing similar catalytic systems for the enantioselective synthesis of propargyl bromides. researchgate.netresearchgate.net

Table 2: Examples of Organocatalytic Asymmetric Halogenation

| Catalyst | Substrate | Reagent | Product | ee (%) | Reference |

| C2-symmetric diphenylpyrrolidine | Aldehyde | NBS | α-bromoaldehyde | up to 96 | rsc.orgnih.gov |

| Chiral Phosphoric Acid | Enecarbamate | NBS | α-bromoenecarbamate | 81-98 | nih.gov |

| C2-symmetric imidazolidine | Ketone | NBS | α-bromoketone | up to 94 | researchgate.net |

Novel Dehydrohalogenation Pathways for Alkyne Formation with Bromine Retention

The formation of the alkyne moiety in this compound can be accomplished through dehydrohalogenation of a dihaloalkane precursor, such as 2,3-dibromo-3-chlorohexane or a similar polyhalogenated alkane. Traditional dehydrohalogenation methods often employ harsh bases, which can lead to side reactions and loss of the desired bromine atom. youtube.com Novel pathways that allow for selective elimination while retaining the bromine at the 2-position are therefore highly desirable.

One strategy involves the use of milder bases and carefully controlled reaction conditions. The regioselectivity of the elimination can be influenced by the nature of the base and the solvent system. libretexts.org For instance, the use of a bulky base may favor the abstraction of a less sterically hindered proton, leading to the desired internal alkyne.

Furthermore, the presence of adjacent functional groups can direct the regioselectivity of the elimination. Studies on the DBU-promoted dehydrobromination of vicinal dibromides have shown that neighboring oxygen functional groups can influence the outcome of the reaction. researchgate.net While this compound does not possess such a directing group, this principle could be applied through the use of a precursor with a temporary directing group that is later removed.

A plausible precursor for the dehydrohalogenation would be a vicinal dibromide like 2,3-dibromohexane. nih.govchemicalbook.com A stepwise elimination, carefully controlling the stoichiometry of the base, could potentially lead to the formation of this compound. The first elimination would yield a bromoalkene, and a second, more controlled elimination would then form the alkyne while retaining the bromine at the desired position.

Isolation and Purification Techniques for Complex Haloalkyne Products in Research Contexts

The purification of this compound from complex reaction mixtures presents a challenge due to its potential volatility and the presence of structurally similar byproducts. A combination of purification techniques is often necessary to achieve high purity.

Chromatography:

Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for the purification of nonpolar to moderately polar organic compounds. For a relatively nonpolar compound like this compound, a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low ratio, would likely be employed. The separation is based on the differential adsorption of the components of the mixture onto the polar silica gel stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be utilized. teledynelabs.comlabcompare.comwarwick.ac.uk A normal-phase system with a silica column and a nonpolar mobile phase could be effective. chromforum.org Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase can be used, where the nonpolar this compound would have a longer retention time.

Distillation:

Fractional Distillation: If the boiling points of this compound and the impurities are sufficiently different (generally greater than 25 °C), fractional distillation can be an effective purification method. wikipedia.orgyoutube.com

Distillation Under Reduced Pressure (Vacuum Distillation): To prevent decomposition of the compound at high temperatures, distillation under reduced pressure is often employed for compounds with high boiling points. unacademy.comrochester.edu This technique lowers the boiling point of the liquid, allowing for distillation at a lower temperature.

Crystallization:

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization can be a powerful purification technique to obtain highly pure material. This method relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Mechanistic Investigations and Reactivity Profiling of 2 Bromohex 3 Yne

Detailed Analysis of Electrophilic Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in 2-Bromohex-3-yne is an electron-rich region, susceptible to attack by electrophiles. Unlike terminal alkynes, this internal alkyne presents a more complex scenario for regioselectivity. The addition of electrophilic reagents initiates the conversion of the alkyne to a more saturated alkene derivative.

The regiochemical outcome of electrophilic additions to the unsymmetrical triple bond of this compound is dictated by the stability of the intermediate vinyl carbocation. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the carbon atom of the alkyne that results in the more stable carbocation, with the nucleophile subsequently attacking the carbocation center. libretexts.orgchemistrysteps.com

In this compound, the two carbons of the alkyne are C3 and C4. Protonation can lead to two possible vinyl cations:

Cation A: Positive charge on C4, stabilized by the electron-donating inductive effect of the adjacent ethyl group.

Cation B: Positive charge on C3, destabilized by the electron-withdrawing inductive effect of the nearby bromine atom.

Consequently, Cation A is more stable, and the reaction proceeds preferentially through this intermediate. This leads to the Markovnikov product , where the nucleophile (X⁻) adds to C4.

Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound

| Reaction Type | Reagent | Expected Major Product | Rationale |

|---|---|---|---|

| Markovnikov Addition | HBr (in dark) | 2,4-Dibromohex-3-ene | Follows carbocation stability; Br⁻ attacks the more substituted/stabilized C4 position. libretexts.org |

| Anti-Markovnikov Addition | HBr, Peroxides (ROOR) | 2,3-Dibromohex-3-ene | Proceeds via a radical mechanism where the bromine radical adds first to generate the more stable vinyl radical at C4. libretexts.orglibretexts.org |

| Anti-Markovnikov Addition | Hydroboration-Oxidation (1. Sia₂BH; 2. H₂O₂, NaOH) | Hex-3-yn-2-ol (after tautomerization to Hexan-2-one) | The boron atom adds to the less sterically hindered and less electron-rich carbon (C3), leading to anti-Markovnikov hydration. libretexts.orglibretexts.org |

Note: The table presents predicted outcomes based on established reaction mechanisms.

Anti-Markovnikov addition can be achieved under conditions that avoid carbocation intermediates. libretexts.org For instance, the addition of HBr in the presence of peroxides proceeds through a radical mechanism, leading to the opposite regioselectivity. libretexts.org Similarly, hydroboration-oxidation results in the boron atom adding to the less sterically hindered carbon of the alkyne, yielding an anti-Markovnikov hydration product upon oxidation. libretexts.org

The stereochemistry of addition to alkynes can result in either syn-addition (both groups add to the same face of the triple bond) or anti-addition (groups add to opposite faces), leading to (Z)- or (E)-alkenes, respectively.

Table 2: Stereoselectivity in Addition Reactions

| Reaction | Typical Outcome | Product Stereochemistry from this compound |

|---|---|---|

| Halogenation (e.g., Br₂) | Anti-addition | (E)-3,4-Dibromo-2-bromohex-3-ene |

| Catalytic Hydrogenation (e.g., H₂, Lindlar's catalyst) | Syn-addition | (Z)-2-Bromohex-3-ene |

| Dissolving Metal Reduction (e.g., Na, NH₃) | Anti-addition | (E)-2-Bromohex-3-ene |

Conversely, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst results in syn-addition of hydrogen, producing the (Z)-alkene. Dissolving metal reduction, using sodium in liquid ammonia, achieves anti-addition of hydrogen, yielding the (E)-alkene.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon atom bonded to bromine (C2) in this compound is a secondary, propargylic, and chiral center. This structure allows for competitive SN1 and SN2 nucleophilic substitution pathways, as well as potential elimination reactions. vedantu.commasterorganicchemistry.com

The choice between an SN1 and SN2 mechanism depends on several factors, including the nucleophile, solvent, and the stability of the potential carbocation intermediate. pressbooks.pubbyjus.com

SN1 Pathway: This pathway involves the formation of a carbocation intermediate. The propargylic position in this compound can stabilize an adjacent carbocation through resonance with the triple bond. This stabilization would favor an SN1 mechanism, particularly with weak nucleophiles in polar protic solvents (e.g., solvolysis in ethanol). The planar carbocation intermediate would lead to a racemic mixture of substitution products. vedantu.combyjus.com

SN2 Pathway: This pathway involves a concerted, backside attack by the nucleophile. byjus.com For a secondary halide like this compound, this pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., NaN₃ in DMF). The reaction proceeds with an inversion of stereochemistry at the chiral center. vedantu.com

Table 3: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Secondary, propargylic (stabilized carbocation) | Secondary (steric hindrance is moderate) |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination reactions are often in competition with nucleophilic substitutions. ksu.edu.sa For this compound, a base can abstract a proton from C1, leading to the formation of a conjugated enyne system (hex-1-en-3-yne).

E2 Mechanism: This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures. It is a concerted process that competes directly with the SN2 reaction. ucsb.edulibretexts.org

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a significant side reaction under SN1 conditions (weak nucleophile/weak base). ksu.edu.sa

To suppress these competitive elimination processes and favor substitution, specific conditions can be employed:

To favor SN2 over E2: Use a strong nucleophile that is a weak base (e.g., azide, cyanide, or halide ions) and maintain lower reaction temperatures. ksu.edu.sa

To favor SN1 over E1: While difficult to completely separate, using a solvent that is a poor base and keeping temperatures low can help minimize the E1 pathway. ksu.edu.sa

Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Sonogashira coupling is particularly relevant for compounds involving alkynes. libretexts.orgwikipedia.org

While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, modified conditions have expanded its scope. libretexts.orgorganic-chemistry.org In the context of this compound, the molecule would act as the electrophilic partner (R¹-X). It can be coupled with a terminal alkyne (R²-C≡CH) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgscirp.org

Table 4: Potential Cross-Coupling Reaction of this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | This compound + Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | A substituted diyne |

| Suzuki Coupling | this compound + Organoboron Compound (e.g., Alkylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | A substituted alkyne with a new C-C bond at the C2 position |

Recent advancements have demonstrated the feasibility of using unactivated alkyl bromides in Sonogashira couplings, suggesting that a secondary propargylic halide like this compound could be a viable substrate under optimized conditions. organic-chemistry.org Such a reaction would involve the oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by transmetalation and reductive elimination to form the new C-C bond.

Sonogashira, Heck, and Suzuki Coupling with Aryl and Alkyl Partners

The carbon-bromine bond in this compound, positioned adjacent to an alkyne, provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The Sonogashira, Heck, and Suzuki couplings represent powerful methods to functionalize the 2-position of the hexyne backbone by coupling it with a diverse range of aryl and alkyl partners.

The Sonogashira coupling facilitates the formation of a C(sp)-C(sp) bond by reacting a terminal alkyne with an organic halide. wikipedia.org In the context of this compound, it would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.org This methodology allows for the synthesis of unsymmetrical 1,3-diynes. acs.org The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for haloalkynes, palladium-catalyzed coupling reactions between haloalkynes and alkenes have been developed, leading to the stereoselective synthesis of functionalized halogenated enynes or dienes. acs.org

The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. This compound can be coupled with various aryl or alkyl boronic acids or their esters. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

The reactivity in these palladium-catalyzed couplings generally follows the trend I > Br > Cl for the halide leaving group. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency and yield.

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Bromoalkynes This table illustrates typical conditions and partners for coupling reactions involving bromoalkynes, analogous to this compound.

| Coupling Reaction | Partner (R-M) | Catalyst System | Base | Typical Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | Unsymmetrical Diyne (R-C≡C-C≡C-C₂H₅) |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | Carbonate (e.g., K₂CO₃) | Aryl/Alkyl Substituted Alkyne (R-C(CH₃)=C=C(Br)-C₂H₅) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | Amine (e.g., Et₃N) | Substituted Enyne (R-CH=CH-C≡C-C₂H₅) |

Mechanistic Interrogations of Catalytic Cycles in Coupling Transformations

The mechanisms of the Sonogashira, Heck, and Suzuki reactions, while distinct in their coupling partners, share a common catalytic cycle centered around a palladium catalyst. youtube.com The cycle for a bromoalkyne like this compound can be understood through three fundamental steps: oxidative addition, transmetalation (for Sonogashira and Suzuki) or migratory insertion (for Heck), and reductive elimination. youtube.comresearchgate.net

Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex. This active catalyst undergoes oxidative addition with this compound. The C-Br bond is cleaved, and the palladium center inserts itself, resulting in the formation of a square planar alkynylpalladium(II) bromide complex. acs.orgyoutube.com In this step, the oxidation state of palladium changes from 0 to +2.

Transmetalation / Migratory Insertion :

In the Suzuki reaction , the organoboron reagent, activated by a base, undergoes transmetalation. The aryl or alkyl group from the boron compound is transferred to the palladium(II) center, displacing the bromide ion and forming a diorganopalladium(II) complex.

In the Sonogashira reaction , the mechanism involves a separate but linked copper cycle. libretexts.org A copper(I) acetylide is formed from the terminal alkyne, copper(I) iodide, and the amine base. This copper acetylide then undergoes transmetalation with the alkynylpalladium(II) complex, transferring the alkyne group to the palladium center. libretexts.org

In the Heck reaction , the alkene coupling partner coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkyne group into the C=C bond of the alkene, forming a new alkylpalladium(II) intermediate.

Reductive Elimination : This is the final, product-forming step. The two organic groups (the hexynyl group and the newly transferred aryl, alkyl, or vinyl group) on the palladium(II) center couple together, forming the new carbon-carbon bond of the final product. acs.org This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com The choice of ligands on the palladium catalyst is critical as it can influence the rate and efficiency of these elementary steps, particularly the reductive elimination. acs.org

Cycloaddition Reactions and Cascade Processes

[2+2+2] Cycloadditions and Related Annulations

The alkyne functionality in this compound makes it a potential substrate for cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic systems. A [2+2+2] cycloaddition involves the combination of three two-π-electron systems, typically three alkynes or two alkynes and an alkene, to form a six-membered ring. These reactions are often catalyzed by transition metals such as nickel, cobalt, or rhodium.

For this compound, a metal-catalyzed [2+2+2] cycloaddition could theoretically proceed in several ways:

Trimerization : Three molecules of this compound could cyclize to form a substituted benzene (B151609) ring, although this would likely result in a mixture of isomers.

Co-cyclization : More synthetically useful is the co-cyclization of this compound with two other alkyne or alkene partners. For example, reacting this compound with two equivalents of a simple alkyne (e.g., propyne) in the presence of a suitable catalyst could yield a specifically substituted aromatic compound.

The regioselectivity of these annulations is a key challenge, often controlled by the steric and electronic properties of the substituents on the alkyne partners and the nature of the metal catalyst.

Pericyclic Reactions Involving the Alkyne and Adjacent Substituents

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state without the formation of any intermediates. libretexts.orgmsu.edu The alkyne in this compound can participate in several types of pericyclic reactions.

[4+2] Cycloaddition (Diels-Alder Reaction) : The alkyne can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a cyclohexadiene derivative. The reaction involves the overlap of four π-electrons from the diene and two from the alkyne. pressbooks.pub The high temperature often required for alkynes to act as dienophiles can be a limitation, but the reaction is a direct method for forming six-membered rings with predictable stereochemistry.

Electrocyclic Reactions : These reactions involve the formation of a σ-bond between the ends of a linear conjugated system (or the reverse ring-opening process). libretexts.org While this compound itself is not a conjugated system, it can be incorporated into larger molecules that can then undergo electrocyclic ring closure or opening. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is induced by heat or light. libretexts.org

Sigmatropic Rearrangements : These are concerted reactions where a σ-bond migrates across a π-system. libretexts.org An example is the Cope or Claisen rearrangement. While this compound is not primed for a classic sigmatropic rearrangement, derivatives containing adjacent vinyl or allyl groups could undergo such transformations, leading to skeletal reorganization.

Radical Reactions and Their Application in Functionalization

Bromine Atom Transfer and Radical Chain Processes

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a bromine radical and an alkynyl radical. This reactivity is the basis for its participation in radical chain reactions, particularly Bromine Atom Transfer Radical Addition (ATRA). mdpi.comresearchgate.net

The radical chain process consists of three main stages: lumenlearning.comyoutube.com

Initiation : The reaction is initiated by the generation of a radical. This can be achieved by the homolytic cleavage of the C-Br bond in this compound using heat or UV light, or more commonly, by using a radical initiator (e.g., AIBN, benzoyl peroxide) that generates an initial radical, which then abstracts the bromine atom from this compound.

Initiator → 2 R•

R• + Br-C≡C- → R-Br + •C≡C-

Propagation : This is the "chain" part of the reaction and typically involves two steps. First, the newly formed alkynyl radical adds across the double bond of an alkene (or another unsaturated partner), generating a new carbon-centered radical. Second, this new radical abstracts a bromine atom from another molecule of this compound, forming the final product and regenerating the alkynyl radical, which can continue the chain. lumenlearning.com

•C≡C- + H₂C=CH-R' → -C≡C-CH₂-C•H-R'

-C≡C-CH₂-C•H-R' + Br-C≡C- → -C≡C-CH₂-CH(Br)-R' + •C≡C-

Termination : The chain reaction is terminated when two radicals combine, ending the propagation cycle. youtube.com This can occur through various combinations, such as the coupling of two alkynyl radicals or an alkynyl radical with a bromine radical.

This bromine atom transfer methodology provides a powerful, non-ionic pathway for the functionalization of unsaturated systems, allowing for the simultaneous formation of a C-C and a C-Br bond. mdpi.com

Selectivity in Radical Additions to the Triple Bond

The radical addition to the carbon-carbon triple bond of this compound is a process characterized by nuanced selectivity, governed by the interplay of electronic and steric factors. The reaction's outcome is determined by two primary aspects of selectivity: regioselectivity, which dictates the position of the initial radical attack, and stereoselectivity, which defines the geometric configuration of the resulting alkene.

The regioselectivity of a radical addition to an unsymmetrical alkyne such as this compound is primarily directed by the stability of the intermediate vinyl radical formed. The attacking radical (R•) can add to either C3 or C4 of the alkyne backbone.

Addition to C3 leads to the formation of a vinyl radical at C4, which is stabilized by the adjacent ethyl group. Conversely, addition to C4 generates a vinyl radical at C3, influenced by the adjacent brominated carbon. The relative stability of these two potential vinyl radical intermediates determines the predominant regioisomer. Steric hindrance also plays a crucial role; bulkier radicals will preferentially attack the less sterically hindered carbon atom of the triple bond.

Stereoselectivity in radical additions to alkynes pertains to the formation of either (E)- or (Z)-alkene isomers. Following the initial addition of the radical to the triple bond, a linear vinyl radical intermediate is formed. The stereochemical outcome is determined during the subsequent step, typically a hydrogen atom transfer from a donor molecule. The approach of the hydrogen atom donor to either face of the planar vinyl radical intermediate can lead to a mixture of geometric isomers. The ratio of these isomers is influenced by the steric bulk of the substituents on the double bond and the nature of the hydrogen donor. In many cases, radical additions to alkynes are not highly stereoselective, often resulting in a mixture of (E) and (Z) products. However, specific reaction conditions and the nature of the radical species can sometimes favor the formation of one isomer over the other.

To illustrate the influence of the attacking radical on selectivity, consider the hypothetical addition of two different radical species, a small methyl radical (•CH₃) and a bulkier tert-butyl radical (•C(CH₃)₃), to this compound. The expected outcomes are summarized in the tables below.

Table 1: Hypothetical Regioselectivity in the Radical Addition to this compound

| Attacking Radical | Major Regioisomer (Addition to C4) | Minor Regioisomer (Addition to C3) | Regioisomeric Ratio (approx.) |

|---|---|---|---|

| Methyl Radical (•CH₃) | 2-Bromo-4-methylhex-3-ene | 2-Bromo-3-methylhex-3-ene | 65:35 |

This table presents hypothetical data based on general principles of radical reactivity, illustrating the expected increase in regioselectivity with a sterically more demanding radical.

Table 2: Hypothetical Stereoselectivity in the Radical Addition to this compound (Major Regioisomer)

| Attacking Radical | (E)-isomer | (Z)-isomer | Stereoisomeric Ratio (E:Z, approx.) |

|---|---|---|---|

| Methyl Radical (•CH₃) | (E)-2-Bromo-4-methylhex-3-ene | (Z)-2-Bromo-4-methylhex-3-ene | 55:45 |

This table shows hypothetical data for the major regioisomer, suggesting that the increased steric bulk of the attacking radical can influence the stereochemical outcome, favoring the thermodynamically more stable (E)-isomer.

Stereochemical Aspects and Control in 2 Bromohex 3 Yne Chemistry

Stereoisomerism and Chiral Purity Determination

2-Bromohex-3-yne possesses a stereogenic center at the C-2 position, resulting in the existence of two enantiomers: (R)-2-bromohex-3-yne and (S)-2-bromohex-3-yne. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The determination of the enantiomeric purity, often expressed as enantiomeric excess (% ee), is crucial in asymmetric synthesis. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers. openochem.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While enantiomers have identical NMR spectra in an achiral environment, the use of chiral solvating agents can induce diastereomeric interactions, leading to the differentiation of signals for the two enantiomers. libretexts.org CSAs form transient diastereomeric complexes with the enantiomers of this compound, resulting in observable differences in their chemical shifts. The integration of these distinct signals allows for the calculation of the enantiomeric ratio.

Table 1: Representative Data for Chiral Purity Determination of a this compound Sample This table presents hypothetical data for illustrative purposes, based on typical results for similar chiral compounds.

| Analytical Method | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Calculated % ee |

| Chiral HPLC | Retention Time: 8.2 min, Area: 95% | Retention Time: 9.5 min, Area: 5% | 90% |

| ¹H NMR with (R)-BINOL as CSA | δ 4.85 ppm (quartet) | δ 4.82 ppm (quartet) | 90% |

Asymmetric Induction in Reactions of this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the context of this compound, this can be achieved through various strategies, including the use of chiral ligands or by leveraging the influence of existing stereocenters in the substrate.

Chiral ligands can coordinate to a metal center to form a chiral catalyst that can effectively control the stereochemical outcome of a reaction. For instance, in the synthesis of chiral propargyl alcohols, which are precursors to this compound, the asymmetric addition of an alkyne to an aldehyde can be catalyzed by a metal complex bearing a chiral ligand. nih.govresearchgate.net This approach can yield propargyl alcohols with high enantiomeric excess, which can then be converted to the corresponding chiral this compound.

Table 2: Hypothetical Asymmetric Synthesis of a this compound Precursor Using Chiral Ligands This table illustrates the potential impact of different chiral ligands on the enantioselectivity of a reaction to form a precursor to this compound.

| Metal Catalyst | Chiral Ligand | Product Configuration | Enantiomeric Excess (% ee) |

| Zn(OTf)₂ | (+)-N-Methylephedrine | (S)-hex-3-yn-2-ol | 95 |

| Ti(OiPr)₄ | (R)-BINOL | (R)-hex-3-yn-2-ol | 98 |

| InBr₃ | (S)-ProPhenol | (S)-hex-3-yn-2-ol | 92 |

Substrate-Controlled Diastereoselective Reactions

In a molecule that already contains a stereocenter, the existing chirality can influence the creation of a new stereocenter, a phenomenon known as substrate-controlled diastereoselectivity. If this compound is reacted with a chiral nucleophile, or if a derivative of this compound already possessing another stereocenter undergoes a reaction at the propargylic position, the formation of one diastereomer may be favored over the other due to steric and electronic interactions.

For example, the reaction of a chiral derivative of this compound with a nucleophile could lead to two diastereomeric products. The ratio of these products would be determined by the directing effect of the existing chiral center.

Enantioselective Synthesis of Derivatives

The synthesis of enantiomerically enriched derivatives from this compound is of significant interest. This is often achieved through nucleophilic substitution reactions where the bromide is replaced by another functional group. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. By carefully choosing the nucleophile, solvent, and reaction conditions, it is possible to favor a mechanism that proceeds with a high degree of stereoselectivity, leading to the formation of a single enantiomer of the product.

Table 3: Hypothetical Enantioselective Nucleophilic Substitution of (R)-2-Bromohex-3-yne This table provides illustrative examples of how reaction conditions can influence the stereochemical outcome of nucleophilic substitution on this compound.

| Nucleophile | Solvent | Predominant Product | Stereochemical Outcome |

| Sodium Azide (NaN₃) | Acetone | (S)-2-azidohex-3-yne | Inversion (Sₙ2) |

| Phenylmagnesium Bromide | THF | (S)-2-phenylhex-3-yne | Inversion (Sₙ2) |

| Silver Nitrate in Ethanol | Ethanol | Racemic 2-ethoxyhex-3-yne | Racemization (Sₙ1) |

Retention and Inversion of Configuration at the Brominated Carbon Center

The stereochemical fate of the C-2 carbon during nucleophilic substitution reactions of this compound is determined by the operative reaction mechanism. The primary mechanisms to consider are Sₙ1, Sₙ2, and Sₙ2'.

Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction proceeds through a backside attack of the nucleophile, leading to a single, concerted transition state. This mechanism results in a predictable inversion of configuration at the chiral center. For (R)-2-bromohex-3-yne, an Sₙ2 reaction would yield a product with the (S) configuration.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction involves the formation of a carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com In the case of propargylic systems, this carbocation can be stabilized by resonance. The nucleophile can then attack the planar carbocation from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. masterorganicchemistry.com

Sₙ2' Mechanism: The Sₙ2' mechanism involves the nucleophile attacking the alkyne moiety, leading to a rearrangement and displacement of the leaving group. This mechanism is also a possibility in propargylic systems and can lead to allenic products. The stereochemical outcome of this pathway is also specific but results in a different constitutional isomer.

The preferred mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate.

Table 4: Summary of Stereochemical Outcomes in Nucleophilic Substitutions of Chiral this compound This table summarizes the expected stereochemical outcomes based on the reaction mechanism for hypothetical reactions of this compound.

| Reaction Mechanism | Stereochemical Outcome | Conditions Favoring the Mechanism |

| Sₙ2 | Inversion of configuration | Strong, non-bulky nucleophile; polar aprotic solvent |

| Sₙ1 | Racemization (mixture of retention and inversion) | Weak nucleophile; polar protic solvent; stabilized carbocation |

| Sₙ2' | Formation of an allenic product | Certain soft nucleophiles and specific catalysts |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules. For 2-Bromohex-3-yne, both proton (¹H) and carbon-13 (¹³C) NMR, along with various 2D NMR techniques, offer detailed structural information.

¹H, ¹³C, and 2D NMR Correlative Spectroscopies for Complex Product Characterization

¹H NMR spectroscopy provides information about the types of hydrogen atoms present and their connectivity through spin-spin coupling. For this compound (CH₃-CH(Br)-C≡C-CH₂-CH₃), the following ¹H NMR signals are anticipated:

A triplet for the methyl protons at C1 (CH₃-), typically around 0.9-1.0 ppm, coupled to the proton at C2.

A multiplet for the proton at C2 (CH(Br)-), expected around 4.0-4.5 ppm due to deshielding by the bromine atom, and coupled to the methyl protons at C1 and potentially the methylene (B1212753) protons at C5 via long-range coupling.

A triplet for the methylene protons at C5 (CH₂-), typically around 1.0-1.2 ppm, coupled to the methyl protons at C6.

A triplet for the methyl protons at C6 (CH₃-), typically around 0.9-1.0 ppm, coupled to the methylene protons at C5.

¹³C NMR spectroscopy reveals the carbon backbone of the molecule. The expected ¹³C chemical shifts for this compound are:

Alkyne carbons (C3 and C4): ~70-90 ppm. Internal alkyne carbons generally resonate in a relatively narrow range, with slight variations depending on substituents uomustansiriyah.edu.iqucsb.edu.

The carbon bearing the bromine atom (C2): ~50-60 ppm, deshielded by the electronegative bromine rose-hulman.eduoregonstate.edu.

Alkyl carbons (C1, C5, C6): These will appear in the typical aliphatic region of 10-30 ppm, with C1 and C6 methyl carbons likely resonating at the higher field end (~10-15 ppm) and C5 methylene carbon slightly more downfield (~20-30 ppm) oregonstate.edujove.comdocbrown.info.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are crucial for confirming assignments. COSY would reveal proton-proton couplings (e.g., between C1-CH₃ and C2-H, and C5-CH₂ and C6-CH₃), while HSQC would directly correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can further confirm connectivity by showing correlations between protons and carbons separated by two or three bonds, such as between the C1-CH₃ protons and the C2 carbon, or the C2-H proton and the C5 methylene protons.

Dynamic NMR Studies of Conformational Changes and Equilibria

While this compound itself may not exhibit significant conformational dynamics at standard temperatures that would be easily observable by Dynamic NMR (DNMR), this technique is invaluable for studying reaction intermediates, transition states, or derivatives of this compound that possess restricted rotation or undergo rapid interconversion between different states. DNMR can provide activation parameters for these processes, offering insights into reaction mechanisms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is crucial for determining the molecular weight and elemental composition, and for elucidating fragmentation pathways. This compound has the molecular formula C₆H₉Br. The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, leads to a distinctive isotopic pattern in the mass spectrum chemguide.co.ukucalgary.calibretexts.org. The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the molecular weights of ions containing ⁷⁹Br and ⁸¹Br, respectively. The calculated monoisotopic mass for C₆H₉⁷⁹Br is approximately 160.99 g/mol , and for C₆H₉⁸¹Br is approximately 162.99 g/mol .

Fragmentation patterns can provide further structural information. Common fragmentation pathways for alkyl bromides and alkynes include:

Loss of the bromine atom ([M-Br]⁺).

Cleavage of C-C bonds adjacent to the bromine-bearing carbon.

Alpha-cleavage relative to the triple bond or fragmentation involving the triple bond itself jove.comslideshare.netyoutube.com.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and atomic coordinates azolifesciences.comanton-paar.comlibretexts.org. While this compound itself might be a liquid or difficult to crystallize, this technique is invaluable for characterizing crystalline derivatives or intermediates formed during its synthesis or reactions. If a derivative can be crystallized, X-ray crystallography can unequivocally determine its absolute configuration, which is particularly important if stereoselective reactions are involved, given that C2 is a chiral center. It provides unambiguous structural parameters essential for rational design in synthetic chemistry and drug discovery anton-paar.comnih.gov.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC/GC)

Chromatographic techniques are vital for assessing the purity of this compound and separating any isomers or impurities.

Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) are standard methods for determining the purity of organic compounds thermofisher.comnih.govscioninstruments.comfrontiersin.orgmdpi.com. These techniques separate components of a mixture based on their physical and chemical properties, allowing for the quantification of the target compound and any by-products or starting materials.

Isomer Separation: The carbon atom at position 2 in this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-2-bromohex-3-yne and (S)-2-bromohex-3-yne. To separate and quantify these enantiomers, chiral chromatography, such as Chiral HPLC or Chiral GC, is required chiralpedia.comnih.govphenomenex.comsepscience.comyoutube.com. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their resolution. This is critical for stereoselective synthesis or when the biological activity of the enantiomers differs.

Computational and Theoretical Studies on 2 Bromohex 3 Yne

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical methods are employed to elucidate the fundamental properties of 2-Bromohex-3-yne, including its stable molecular geometry and electronic distribution. These calculations provide insights into the nature of chemical bonds, electron densities, and energy levels, which are foundational for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational approach for determining the ground state properties of molecules. For this compound, DFT calculations would typically focus on optimizing its molecular geometry to identify the most stable conformer. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT can predict electronic properties such as atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO energies). These parameters are indicative of the molecule's reactivity, polarity, and potential sites for electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the bromine atom and the pi system of the alkyne are expected to influence the electron distribution across the molecule.

Table 6.1.1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value (e.g., Å, eV) | Method/Basis Set (Example) | Notes |

| C-Br bond length | ~1.95 | B3LYP/6-31G(d) | Electron distribution influenced by Br |

| C≡C bond length | ~1.20 | B3LYP/6-31G(d) | Typical alkyne bond length |

| C-C bond length (sp-sp2) | ~1.47 | B3LYP/6-31G(d) | Alkyne-alkane linkage |

| Dipole Moment | ~2.0 D | B3LYP/6-31G(d) | Polarity due to Bromine |

| HOMO Energy | ~-9.5 | B3LYP/6-31G(d) | Electron donation capability |

| LUMO Energy | ~-1.0 | B3LYP/6-31G(d) | Electron acceptance capability |

Note: The values presented in this table are hypothetical and illustrative, based on typical results for similar compounds. Actual calculated values would depend on the specific DFT functional and basis set employed.

Beyond DFT, Ab Initio methods (like Hartree-Fock or coupled-cluster methods) and Semi-Empirical methods (such as AM1 or PM3) can be utilized for conformational analysis of this compound. These methods explore the potential energy surface to identify all stable conformers and transition states. For a molecule like this compound, conformational flexibility arises from rotations around single bonds. The relative energies of these conformers, along with their structural parameters, are determined. Semi-empirical methods offer a faster alternative for exploring a wider range of conformations, while higher-level Ab Initio methods provide more accurate energy differences between conformers, albeit at a higher computational cost. Understanding the most stable conformer(s) is vital for predicting reactivity and spectroscopic properties.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for the prediction of how this compound will behave in chemical reactions, including the preferred reaction sites, stereochemical outcomes, and energy barriers.

Theoretical methods, often coupled with DFT or other quantum chemical calculations, are essential for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For example, in addition reactions across the alkyne triple bond, computational studies can determine whether the bromine atom or other substituents add preferentially to one carbon atom over the other (regioselectivity). Similarly, if a reaction creates a new stereocenter, these methods can predict the preferred formation of one enantiomer or diastereomer over others (stereoselectivity). This is achieved by calculating the activation energies for different possible reaction pathways and stereochemical outcomes.

Detailed energy profiles for key reactions of this compound can be mapped out computationally. This involves identifying all reactants, intermediates, transition states, and products, and calculating their relative energies. The transition state structures, along with their associated vibrational frequencies, allow for the calculation of activation energies (Ea) and reaction rate constants. These kinetic parameters are crucial for understanding the reaction's feasibility and speed under different conditions. For instance, a reaction involving nucleophilic substitution at the carbon bearing the bromine atom would have its transition state analyzed to determine the energy barrier for the SN2-like displacement.

Table 6.2.2: Hypothetical Kinetic Parameters for a Key Reaction of this compound

| Reaction Step | Transition State Structure | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) (s⁻¹) at 298K |

| Hypothetical Addition to Alkyne | TS1 | ~85 | ~10¹³ | ~10⁻³ |

| Hypothetical SN2 Displacement of Br | TS2 | ~105 | ~10¹³ | ~10⁻⁵ |

Note: The values presented in this table are hypothetical and illustrative. Actual kinetic parameters would be derived from rigorous computational analysis of specific reaction mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in solution or in the presence of catalysts. By simulating the motion of atoms and molecules over time, MD can reveal how solvent molecules interact with this compound, influencing its solvation shell, conformational dynamics, and reactivity. Furthermore, MD can be used to study the binding and catalytic mechanisms of enzymes or heterogeneous catalysts interacting with this compound. This includes analyzing the stability of catalyst-substrate complexes, identifying key interactions (e.g., hydrogen bonding, van der Waals forces), and understanding how the catalyst lowers the activation energy for a specific transformation.

Compound List:

this compound

Spectroscopic Parameter Prediction and Validation with Experimental Data

Understanding the precise structure and identity of a synthesized molecule is paramount. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions serve as a crucial benchmark for experimental data, aiding in the unambiguous assignment of spectral features and the validation of synthetic outcomes.

For molecules like this compound, computational methods can predict the characteristic signals expected in ¹H NMR and ¹³C NMR spectra, including the chemical shifts and coupling constants for each proton and carbon atom. Similarly, DFT calculations can accurately predict the vibrational modes and their corresponding frequencies, which can be correlated with experimental IR spectra, identifying key functional groups like the alkyne (C≡C) stretch and the C-Br stretch.

While direct computational spectroscopic studies specifically detailing this compound are not extensively detailed in the available literature snippets, the principles are well-established for similar bromoalkynes. For instance, studies on related compounds, such as 6-bromohex-2-yne (B2612857), have demonstrated the utility of DFT in predicting vibrational spectra and resolving discrepancies between theoretical and experimental data . These discrepancies often arise from factors like anharmonicity or solvent effects, which can be accounted for by employing more sophisticated computational models, including solvent models . The validation process typically involves comparing computed NMR chemical shifts and IR frequencies with experimentally obtained spectra, ensuring a high degree of correlation for accurate structural assignment msstate.edu.

Table 1: Illustrative Spectroscopic Parameter Prediction and Validation for Bromoalkynes

| Spectroscopic Technique | Predicted Parameter (Example for a Bromoalkyne) | Typical Experimental Range (ppm or cm⁻¹) | Computational Method (Commonly Used) | Validation Aspect |

| ¹H NMR | CH-Br proton: ~3.5 ppm | ~3.4-3.6 ppm | DFT (e.g., B3LYP/6-31G(d)) | Assignment confirmation |

| ¹³C NMR | C-Br carbon: ~35 ppm | ~30-40 ppm | DFT | Structural elucidation |

| IR Spectroscopy | C≡C stretch: ~2200 cm⁻¹ | ~2100-2260 cm⁻¹ | DFT | Functional group identification |

Design of Novel Catalysts and Reagents Based on Computational Insights

Computational studies play a pivotal role in the rational design of novel catalysts and reagents, particularly for complex transformations involving functionalized alkynes like this compound. By elucidating reaction mechanisms, identifying transition states, and calculating energy profiles, computational chemists can predict the behavior of potential catalysts and reagents, thereby guiding experimental optimization and innovation.

Research into the functionalization of bromoalkynes has benefited significantly from computational insights. For example, studies employing DFT and other quantum chemical methods have been instrumental in understanding the mechanisms of transition metal-catalyzed reactions involving bromoalkynes, such as palladium-catalyzed C-H functionalization and cross-coupling reactions researchgate.netresearchgate.netacs.org. These investigations help in identifying key intermediates, transition states, and the role of ligands in controlling selectivity and reactivity researchgate.netresearchgate.netacs.orgmdpi.comacs.org.

Computational ligand design is a critical aspect of developing efficient catalysts. By systematically varying ligand structures and evaluating their electronic and steric properties through computational modeling, researchers can tailor catalysts for specific bromoalkyne transformations, aiming for enhanced activity, selectivity (chemo-, regio-, and stereoselectivity), and stability rsc.orgscispace.com. For instance, computational studies can predict how different ligands might influence the coordination of bromoalkynes to metal centers or affect the activation barriers of key reaction steps, such as insertion or elimination researchgate.netacs.org.

Furthermore, computational analysis aids in understanding the intricate pathways of reactions involving bromoalkynes, such as haloalkynylation reactions catalyzed by gold or indium, or ruthenium-catalyzed alkynylation of naphthols and benzoic acids researchgate.netacs.orguni-heidelberg.de. These studies provide mechanistic rationales for observed selectivities and can suggest modifications to catalysts or reaction conditions to achieve desired outcomes, including the development of more sustainable and atom-economical processes researchgate.net. The insights gained from computational studies can also guide the design of new reagents that can activate or transform bromoalkynes in novel ways mdpi.com.

Table 2: Computational Insights Guiding Catalyst and Reagent Design for Bromoalkynes

| Computational Insight | Impact on Catalyst/Reagent Design | Relevant Bromoalkyne Transformations | Supporting Search Results |

| Reaction Mechanism Elucidation (DFT) | Understanding reaction pathways, transition states, and intermediates to optimize catalyst selection and ligand design for selectivity and efficiency. | C-H functionalization, Cross-coupling, Haloalkynylation, Alkynylation, Hydrofunctionalization | researchgate.netresearchgate.netacs.orgmdpi.comacs.orguni-heidelberg.de |

| Ligand Design and Optimization | Tailoring steric and electronic properties of ligands to enhance catalyst activity, stability, and control over chemo-, regio-, and stereoselectivity. | Stereoselective alkyne functionalizations, Metal-catalyzed coupling reactions | researchgate.netrsc.orgscispace.com |

| Energy Profile Calculations | Predicting activation barriers and thermodynamic favorability to identify rate-determining steps and guide reaction condition optimization. | General alkyne transformations, Catalyst screening | researchgate.netsoton.ac.ukcaltech.edu |

| Quantum Chemical Analysis | Predicting electronic structure, reactivity, and potential binding sites for catalyst interaction, thereby informing the design of new catalytic systems. | Designing catalysts for specific alkyne transformations, Understanding reaction feasibility | researchgate.netmdpi.comacs.org |

| Computational Screening of Catalysts | Identifying promising catalyst candidates and reaction conditions before experimental synthesis, saving time and resources. | Broad range of alkyne functionalizations | researchgate.netresearchgate.netacs.orgacs.orgrsc.orguni-heidelberg.demdpi.com |

Compound List

this compound

6-bromohex-2-yne

Allyl bromide

(E)-1-Bromo-3,4-dimethylpent-2-ene

1-Bromo-3-methylbut-2-ene

3-Bromocyclohex-1-ene

(E)-1-Bromohex-2-ene

(Bromoethynyl)triisopropylsilane

1-Bromoalkynes

6-Bromohex-1-yne

Applications of 2 Bromohex 3 Yne in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate in Building Complex Molecular Architectures

There is no available scientific literature detailing the use of 2-Bromohex-3-yne as a versatile synthetic intermediate for the construction of complex molecular architectures. The inherent reactivity of the bromoalkyne functionality suggests potential for various coupling and cyclization reactions, but specific examples involving this particular compound are not reported.

Role in the Construction of Natural Product Cores and Analogs

No published research could be identified that describes the role of this compound in the synthesis of natural product cores or their analogs. While bromoalkynes, in general, can be valuable precursors in natural product synthesis, the specific application of this compound for this purpose has not been documented.

Integration into Supramolecular Chemistry and Molecular Machine Design

There is no evidence in the current scientific literature of this compound being integrated into the design and synthesis of supramolecular structures or molecular machines. The linear, rigid nature of the alkyne moiety could theoretically be exploited in such applications, but no research has been published to this effect.

Building Block for Probes and Reagents in Chemical Biology (excluding direct biological activity/clinical data)

No studies have been found that utilize this compound as a building block for the synthesis of probes or reagents for applications in chemical biology. The development of fluorescent probes or bioorthogonal labeling agents often involves the incorporation of unique chemical handles, but this compound has not been reported in this context.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for 2-bromohex-3-yne and related bromoalkynes often rely on traditional brominating agents and stoichiometric reagents, which can generate significant waste. The future of its synthesis lies in the adoption of greener and more atom-economical approaches.

Key Research Thrusts:

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive the bromination of suitable precursors. This method can minimize the use of hazardous reagents and reduce waste streams. For instance, the electrochemical oxidation of a bromide source in the presence of hex-3-yne could provide a direct and controlled route to this compound. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. rsc.org Future investigations could explore the use of photocatalysts to mediate the bromination of hex-3-yne or the direct conversion of other functional groups to the bromoalkyne under mild conditions.

Catalytic Halogenation: The development of catalytic methods for the bromination of alkynes, using a catalytic amount of a bromine source that is regenerated in situ, would significantly improve the atom economy. This could involve the design of novel transition-metal or organocatalysts.

Use of Safer Bromine Sources: Research into the use of less hazardous and more stable bromine sources, such as N-bromosuccinimide (NBS) activated by a catalyst, can enhance the safety and sustainability of the synthesis.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Synthesis Method | Potential Advantages | Key Challenges |

| Electrochemical Synthesis | High atom economy, mild reaction conditions, reduced waste. mdpi.com | Electrode passivation, optimization of reaction parameters. |

| Photocatalytic Synthesis | Use of renewable energy, high selectivity. rsc.org | Catalyst stability, substrate scope. |

| Catalytic Bromination | Reduced stoichiometric waste, potential for asymmetric synthesis. | Catalyst design and turnover number. |

Exploration of Unprecedented Reactivity Modes

The unique electronic properties of the carbon-carbon triple bond in conjunction with the C-Br bond in this compound suggest that it may participate in a variety of yet-to-be-discovered chemical transformations.

Promising Areas of Investigation:

Gold-Catalyzed Transformations: Gold catalysts are known to activate alkynes towards a wide range of nucleophilic attacks. researchgate.netbohrium.comacs.org The investigation of gold catalysis with this compound could lead to novel cyclization, addition, and rearrangement reactions, potentially yielding complex molecular architectures.

Novel Cycloaddition Reactions: Beyond standard cycloadditions, exploring reactions with novel partners or under unconventional conditions (e.g., high pressure, microwave irradiation) could unveil new cycloaddition pathways. rsc.orgrsc.orglibretexts.org

Dual-Functionalization Reactions: The C-Br bond and the alkyne moiety can be functionalized in a single operation. Research into tandem or cascade reactions that exploit both reactive sites could lead to highly efficient methods for the synthesis of multifunctional molecules.

Radical-Mediated Reactions: The C-Br bond can be a precursor to radical intermediates. Exploring photoredox or radical-initiated reactions of this compound could open up new avenues for C-C and C-heteroatom bond formation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its subsequent reactions from batch to continuous flow processes and automated platforms is a critical step towards its broader application and industrial relevance.

Future Developments:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound would offer advantages in terms of safety (handling of hazardous reagents in small volumes), scalability, and reproducibility. mit.edu

Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen reaction conditions (catalyst, solvent, temperature, etc.) for the synthesis and functionalization of this compound, accelerating the discovery of optimal protocols. merckmillipore.comchemspeed.com

Microfluidic Reactors: The use of microfluidic reactors can enable precise control over reaction parameters and facilitate the study of reaction kinetics and mechanisms in real-time. nih.govmdpi.comrsc.org This can be particularly useful for optimizing sensitive or fast reactions involving this compound.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced analytical techniques that can monitor the reaction in real-time.

Applicable Techniques:

Operando Spectroscopy: Techniques such as Operando Raman, IR, and UV-Vis spectroscopy can provide valuable information about the structure of catalytic species and reaction intermediates under actual reaction conditions. rsc.orgwikipedia.orgspectroscopyonline.comornl.govnih.gov This would allow for the direct observation of transient species and the elucidation of reaction pathways.

In-Situ NMR Spectroscopy: Real-time monitoring of reactions by NMR spectroscopy can provide quantitative data on the consumption of reactants and the formation of products and intermediates, offering deep mechanistic insights.

Mass Spectrometry: The use of online mass spectrometry coupled to a reaction setup can help in identifying and quantifying volatile products and intermediates, providing a more complete picture of the reaction profile.

Computational Design of Novel Transformations and Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Their application to the study of this compound can guide experimental work and accelerate discovery.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the mechanisms of known and hypothetical reactions of this compound, predict the feasibility of new transformations, and understand the origins of selectivity. nih.govmdpi.comnih.govrsc.org

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict reaction outcomes and suggest optimal reaction conditions, reducing the number of experiments required. beilstein-journals.orgduke.edunih.govbeilstein-journals.orgchemrxiv.org

Virtual Screening for New Applications: Computational methods can be used to screen virtual libraries of molecules for potential applications of this compound derivatives, for example, in medicinal chemistry or materials science, by predicting their biological activity or physical properties.

The future of research on this compound is bright, with numerous avenues for exploration that promise to deliver not only a deeper fundamental understanding of this versatile molecule but also innovative solutions for synthetic challenges and the development of novel functional materials and compounds.

Q & A

Q. Which statistical methods are appropriate for analyzing kinetic data from this compound reactions?

- Methodological Answer : Apply non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants. Use ANOVA to compare catalytic efficiencies across conditions. Report confidence intervals (95%) and outlier exclusion criteria (e.g., Grubbs’ test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products